molecular formula C16H22ClF3N2O2 B2428423 2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396874-63-7

2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2428423
CAS No.: 1396874-63-7
M. Wt: 366.81
InChI Key: SNKHLNUPWHEYRB-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with an ethoxy group and a piperazine ring substituted with a trifluoroethyl group, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the ethoxyphenyl component. This can be achieved by reacting 4-ethoxyphenol with an appropriate halogenating agent to introduce a reactive site for further reactions. The piperazine ring can be synthesized separately and then combined with the ethoxyphenyl component through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and controlled reaction conditions to ensure consistency and purity. The process would likely involve continuous flow chemistry to optimize production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted piperazines or phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The trifluoroethyl group may enhance the compound's binding affinity and selectivity, while the ethoxyphenyl group could contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

  • Etofenprox: A related compound used as an insecticide.

  • Etonitazene: Another compound with a similar structure used in medical research.

Uniqueness: 2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2.ClH/c1-2-23-14-5-3-13(4-6-14)11-15(22)21-9-7-20(8-10-21)12-16(17,18)19;/h3-6H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKHLNUPWHEYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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